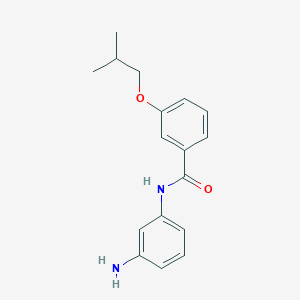

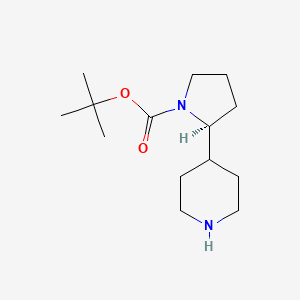

![molecular formula C11H15N3O B1385923 4-[2-(Aminomethyl)phenyl]-2-piperazinone CAS No. 1021236-94-1](/img/structure/B1385923.png)

4-[2-(Aminomethyl)phenyl]-2-piperazinone

Übersicht

Beschreibung

“4-[2-(Aminomethyl)phenyl]-2-piperazinone” is a small-molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a protein kinase that plays a crucial role in several cellular pathways, including glucose metabolism, cell cycle regulation, and gene transcription1.

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “4-[2-(Aminomethyl)phenyl]-2-piperazinone”, has been widely studied. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives2. However, specific synthesis details for “4-[2-(Aminomethyl)phenyl]-2-piperazinone” were not found in the retrieved papers.

Molecular Structure Analysis

The molecular structure of “4-[2-(Aminomethyl)phenyl]-2-piperazinone” is not explicitly mentioned in the retrieved papers. However, a similar compound, “(4-(aminomethyl)phenyl)boronic acid”, has a molecular formula of C7H10BNO23.

Chemical Reactions Analysis

The chemical reactions involving “4-[2-(Aminomethyl)phenyl]-2-piperazinone” are not explicitly mentioned in the retrieved papers. However, the Demjanov rearrangement, a method to produce a 1-carbon ring enlargement in four, five, or six-membered rings, could potentially be relevant4.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[2-(Aminomethyl)phenyl]-2-piperazinone” are not explicitly mentioned in the retrieved papers. However, a similar compound, “2-[4-(aminomethyl)phenyl]propan-2-ol”, has a molecular weight of 165.23 g/mol5.

Wissenschaftliche Forschungsanwendungen

Neuroengineering and Brain-Computer Interfaces

BCI devices translate signals in the brain into text, allowing for communication without vocalization. This technology could be particularly useful for people with conditions like locked-in syndrome, where they have no means of movement .

Method of Application

The researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries. They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .

The SMG was chosen based on previous studies showing that this part of the brain is active in subvocal speech and in tasks such as deciding whether words rhyme .

Results and Outcomes

The BCI was trained on six words (battlefield, cowboy, python, spoon, swimming, and telephone) and two meaningless pseudowords (nifzig and bindip). The participants were asked to imagine speaking the words shown on a screen, and this process was repeated several times for each word .

The BCI then combined measurements of the participants’ brain activity with a computer model to predict their internal speech in real time .

Safety And Hazards

The safety and hazards associated with “4-[2-(Aminomethyl)phenyl]-2-piperazinone” are not explicitly mentioned in the retrieved papers.

Zukünftige Richtungen

The future directions for “4-[2-(Aminomethyl)phenyl]-2-piperazinone” are not explicitly mentioned in the retrieved papers. However, given its role as a GSK-3 inhibitor, it could potentially be used in the development of treatments for diseases where GSK-3 is implicated1.

Please note that this analysis is based on the available information and may not be fully comprehensive due to the limited data retrieved. For a more detailed analysis, further research and expert consultation may be required.

Eigenschaften

IUPAC Name |

4-[2-(aminomethyl)phenyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-7-9-3-1-2-4-10(9)14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXCGQLICQUQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Aminomethyl)phenyl)piperazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

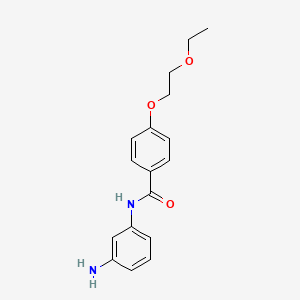

![2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1385840.png)

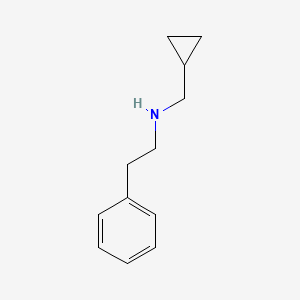

![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)

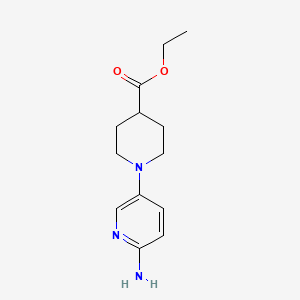

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride](/img/structure/B1385854.png)

![3-[Cyclohexyl(methyl)amino]propanohydrazide](/img/structure/B1385857.png)

![3-[(3-Hydroxypropyl)amino]-N-methylpropanamide](/img/structure/B1385858.png)

![N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1385860.png)